molecular formula C10H15N3 B285954 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile

2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile

Cat. No. B285954
M. Wt: 177.25 g/mol
InChI Key: HMBVDRSQSDRQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile (DDC) is a chemical compound that has been studied extensively due to its potential applications in scientific research. DDC belongs to the class of dihydropyridine compounds, which have been shown to have various biological activities.

Mechanism of Action

2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile is a potent blocker of L-type calcium channels. It binds to the channel pore and prevents the influx of calcium ions into the cell. This leads to a decrease in intracellular calcium concentration, which can have various physiological effects. The blockade of L-type calcium channels by 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has been shown to have neuroprotective effects in various models of neurological disorders.
Biochemical and Physiological Effects:
2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has also been shown to have anticancer properties, and it has been investigated as a potential chemotherapeutic agent. In addition, 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has been shown to have neuroprotective effects in various models of neurological disorders.

Advantages and Limitations for Lab Experiments

2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has several advantages for lab experiments. It is a potent blocker of L-type calcium channels, which makes it a useful tool compound for studying the role of calcium channels in various biological processes. 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile is also relatively easy to synthesize, and it can be obtained in high yield. However, 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has some toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile. One direction is to investigate its potential as a chemotherapeutic agent. 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has been shown to have anticancer properties, and it may be useful in the treatment of various types of cancer. Another direction is to investigate its potential as a neuroprotective agent. 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has been shown to have neuroprotective effects in various models of neurological disorders, and it may be useful in the treatment of neurodegenerative diseases. Finally, the development of more potent and selective L-type calcium channel blockers based on the structure of 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile is an area of active research.

Synthesis Methods

The synthesis of 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with dimethylamine and acetonitrile. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has been studied extensively due to its potential applications in scientific research. It has been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 2-(Dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile has been used as a tool compound to study the role of L-type calcium channels in various biological processes. It has also been used to investigate the mechanism of action of various drugs that target L-type calcium channels.

properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(dimethylamino)-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile

InChI

InChI=1S/C10H15N3/c1-7-5-8(2)12-10(13(3)4)9(7)6-11/h5,10,12H,1-4H3

InChI Key

HMBVDRSQSDRQPN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(N1)N(C)C)C#N)C

Canonical SMILES

CC1=CC(=C(C(N1)N(C)C)C#N)C

Origin of Product

United States

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